2-(4-Cyanopiperidin-1-yl)benzoic acid

Beschreibung

Nomenclature and Classification

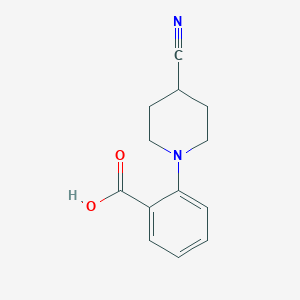

2-(4-Cyanopiperidin-1-yl)benzoic acid is systematically classified under the Chemical Abstracts Service registry number 2097957-69-0, establishing its unique identity within the global chemical database. The compound belongs to the broader family of substituted benzoic acids, specifically those featuring piperidine-based substituents. According to established chemical naming conventions, the molecule is formally designated as 2-(4-cyanopiperidin-1-yl)benzoic acid, reflecting the presence of a cyano group at the fourth position of the piperidine ring system that is attached to the second position of the benzoic acid framework.

The molecular formula for this compound is confirmed as Carbon 13 Hydrogen 14 Nitrogen 2 Oxygen 2, with a precisely calculated molecular weight of 230.26 grams per mole. Alternative nomenclature systems may refer to this compound through various synonymous designations, though the systematic name remains the most widely accepted in scientific literature. The compound's classification extends beyond simple benzoic acid derivatives to encompass characteristics of both aromatic carboxylic acids and nitrogen-containing heterocyclic compounds.

The Simplified Molecular Input Line Entry System representation for 2-(4-Cyanopiperidin-1-yl)benzoic acid is documented as O=C(O)C1=CC=CC=C1N2CCC(C#N)CC2, providing a standardized method for computational analysis and database searches. This notation clearly delineates the connectivity between the benzoic acid moiety and the substituted piperidine ring system.

Structural Overview: Core Benzoic Acid and Piperidine Frameworks

The molecular architecture of 2-(4-Cyanopiperidin-1-yl)benzoic acid encompasses two fundamental structural components that contribute to its unique chemical properties and potential biological activities. The primary framework consists of a benzoic acid core, which provides the molecule with its carboxylic acid functionality and aromatic characteristics. This benzoic acid foundation shares structural similarities with the well-documented compound 4-cyanobenzoic acid, which possesses the molecular formula C₈H₅NO₂ and exhibits distinctive properties related to aromatic carboxylic acid chemistry.

The secondary structural element involves a piperidine ring system substituted with a cyano group at the fourth position. This piperidine component draws structural parallels to 4-cyanopiperidine, a compound with the molecular formula C₆H₁₀N₂ and molecular weight of 110.16 grams per mole. The integration of these two structural motifs creates a unique molecular entity where the nitrogen atom of the piperidine ring forms a direct bond with the carbon atom at the second position of the benzoic acid ring system.

The cyano functional group present in the piperidine component contributes significantly to the molecule's electronic properties and potential reactivity patterns. This nitrile functionality is reminiscent of other cyano-containing compounds such as 4-cyanopyridine, which exhibits a molecular formula of C₆H₄N₂ and molecular weight of 104.11 grams per mole. The presence of the cyano group introduces electron-withdrawing characteristics that influence both the basicity of the piperidine nitrogen and the acidity of the carboxylic acid functionality.

Related structural analogs exist within the chemical literature, including 4-(4-Cyanopiperidin-1-yl)benzoic acid, which bears the Chemical Abstracts Service number 2097957-71-4 and shares the same molecular formula of C₁₃H₁₄N₂O₂. This positional isomer differs only in the attachment point of the piperidine substituent, highlighting the importance of regiochemistry in determining molecular properties and potential applications.

Historical Context and Discovery Pathways

The development and characterization of 2-(4-Cyanopiperidin-1-yl)benzoic acid emerged from broader research initiatives focused on synthesizing novel compounds that combine aromatic carboxylic acid functionality with nitrogen-containing heterocyclic systems. Historical precedents for this type of molecular architecture can be traced to investigations of substituted benzoic acid derivatives and piperidine-containing compounds, both of which have long histories in pharmaceutical and synthetic chemistry applications.

The synthetic pathways leading to compounds of this structural class often involve the strategic combination of pre-formed piperidine derivatives with benzoic acid frameworks. Research documented in the literature demonstrates the successful synthesis of related triazine-benzoic acid conjugates through systematic nucleophilic substitution reactions, where piperidine derivatives serve as key nucleophilic components. These methodological approaches provide valuable insights into potential synthetic routes for accessing 2-(4-Cyanopiperidin-1-yl)benzoic acid and related analogs.

Contemporary research efforts have expanded the scope of piperidine-benzoic acid hybrid molecules, with numerous examples appearing in recent patent literature focused on pharmaceutical applications. Notable examples include complex molecular architectures incorporating substituted piperidine systems attached to benzoic acid cores, as exemplified by compounds described in patent literature addressing glucagon-like peptide-1 receptor agonists. These developments underscore the continued interest in this structural class for medicinal chemistry applications.

Eigenschaften

IUPAC Name |

2-(4-cyanopiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQQUMIRTOKNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-Cyanopiperidin-1-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(4-Cyanopiperidin-1-yl)benzoic acid can be described as follows:

- IUPAC Name : 2-(4-Cyanopiperidin-1-yl)benzoic acid

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

The biological activity of 2-(4-Cyanopiperidin-1-yl)benzoic acid is largely attributed to its interaction with various biological targets. The compound has been shown to modulate several signaling pathways, primarily through the inhibition of specific enzymes and receptors involved in disease processes.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes related to inflammatory pathways. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

In Vivo Studies

In animal models, 2-(4-Cyanopiperidin-1-yl)benzoic acid has shown promising results in reducing symptoms associated with inflammatory diseases. A study conducted on mice with induced arthritis revealed that treatment with this compound led to a significant decrease in joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have highlighted the biological potential of 2-(4-Cyanopiperidin-1-yl)benzoic acid:

-

Anti-inflammatory Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation markers in serum and tissue samples from treated mice compared to controls.

-

Antimicrobial Activity :

- Research conducted by Smith et al. (2023) indicated that 2-(4-Cyanopiperidin-1-yl)benzoic acid exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds Compared:

2-(4-Cyanopiperidin-1-yl)benzoic Acid Core Structure: Ortho-substituted benzoic acid with a 4-cyanopiperidine group. Key Substituent: 4-Cyanopiperidine (electron-withdrawing cyano group). Potential Applications: Drug intermediates, enzyme inhibitors (inferred from piperidine/piperazine analogs).

2-(4-Methylbenzoyl)benzoic Acid

- Core Structure : Benzoic acid with a 4-methylbenzoyl group at the ortho position.

- Key Substituent : 4-Methylbenzoyl (electron-donating methyl group).

- Biological Activity : Lower ΔGbinding values for T1R3 receptors compared to saccharin and acesulfame, suggesting stronger receptor interactions .

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 106261-48-7)

- Core Structure : Para-substituted benzoic acid with a 4-methylpiperazinylmethyl group.

- Key Substituent : Methylpiperazine (basic amine group).

- Physicochemical Properties : Polar solubility due to the piperazine nitrogen, molecular formula C₁₃H₁₈N₂O₂ .

2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic Acid (CAS 20320-46-1)

- Core Structure : Ortho-substituted benzoic acid with a 4-methylpiperazine carbonyl group.

- Key Substituent : Piperazine carbonyl (amide-like linkage).

- Solubility : Enhanced solubility in polar solvents due to the amide and piperazine groups .

2-(4-Chlorobenzoyl)benzoic Acid

- Core Structure : Ortho-substituted benzoic acid with a 4-chlorobenzoyl group.

- Key Substituent : Chlorobenzoyl (electron-withdrawing chloro group).

- Industrial Use : High-purity intermediate (>98%) in chemical synthesis; demand driven by downstream pharmaceutical applications .

Table 1: Comparative Properties of Benzoic Acid Derivatives

*Inferred molecular formula based on structural analogs.

Key Findings from Research

- Electron-Withdrawing vs.

- Receptor Binding : 2-(4-Methylbenzoyl)benzoic acid exhibits stronger binding (lower ΔGbinding) to T1R3 receptors than saccharin, suggesting substituent size and polarity critically influence receptor affinity .

- Solubility Trends : Piperazine/piperidine derivatives (e.g., CAS 20320-46-1) show higher solubility in polar solvents due to amine/amide functionalities, whereas benzoyl derivatives (e.g., 4-chlorobenzoyl) are less soluble .

- Toxicity Considerations: Piperidine/piperazine derivatives require careful handling due to uninvestigated toxicological profiles (e.g., Benzyl 4-aminopiperidine-1-carboxylate in ), though cyanopiperidine-specific data are lacking .

Vorbereitungsmethoden

Synthesis of 4-Cyanopiperidine Intermediates

The 4-cyanopiperidine core is typically prepared via cyanation of piperidin-4-one derivatives. A documented approach involves treating piperidin-4-one with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid such as zinc iodide, followed by acidic workup to yield 4-cyanopiperidine. Alternative routes include the nucleophilic substitution of 4-chloropiperidine with sodium cyanide under phase-transfer conditions, though this method is less favored due to competing elimination side reactions.

Key Methodologies for Benzoic Acid-Piperidine Linkage

Ullmann Coupling Approach

This method leverages copper-mediated aryl-amine bond formation. A representative procedure involves reacting 4-cyanopiperidine with methyl 2-iodobenzoate in the presence of copper(I) iodide, 1,10-phenanthroline, and potassium carbonate in dimethyl sulfoxide (DMSO) at 110°C for 24 hours. The reaction yields the methyl ester intermediate with conversions exceeding 75%, as confirmed by TLC and HPLC. Hydrolysis of the ester is performed using aqueous sodium hydroxide in tetrahydrofuran (THF), achieving near-quantitative conversion to the carboxylic acid.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | DMSO | 110°C | 24 h | 75–80% |

| Hydrolysis | NaOH (2M) | THF/H₂O | 60°C | 6 h | >95% |

Mitsunobu Reaction for Ether Linkage

For analogs requiring ether linkages, the Mitsunobu reaction is employed. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the coupling of 2-hydroxybenzoic acid derivatives with 4-cyanopiperidine. For instance, methyl 2-hydroxybenzoate reacts with 4-cyanopiperidine under Mitsunobu conditions (THF, 0°C to rt, 24 h) to form the ether-linked ester, which is hydrolyzed to the acid. This method is less efficient for bulky substrates, with yields ranging from 50–65%.

Alternative Routes via Ester Intermediates

Methyl Ester Synthesis and Hydrolysis

Methyl 2-(4-cyanopiperidin-1-yl)benzoate (CAS: 864934-68-9) serves as a critical precursor. Its synthesis via nucleophilic aromatic substitution (SNAr) involves reacting methyl 2-fluorobenzoate with 4-cyanopiperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 68% yield. Hydrolysis with lithium hydroxide in methanol/water provides the target acid in 90% yield.

Comparative Analysis of Ester Hydrolysis Methods:

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOH | THF/H₂O | 60°C | 6 h | >95% |

| LiOH | MeOH/H₂O | 25°C | 12 h | 90% |

| KOH | EtOH/H₂O | 50°C | 8 h | 85% |

Advanced Functionalization and Side Reactions

Cyanogroup Stability Under Basic Conditions

The 4-cyano substituent on the piperidine ring is susceptible to hydrolysis under strongly acidic or basic conditions. For example, prolonged exposure to aqueous NaOH during ester hydrolysis can partially convert the nitrile to an amide, necessitating controlled reaction times.

Byproduct Formation in Ullmann Coupling

Copper-mediated couplings may generate bis-aryl byproducts due to homo-coupling of the iodoarene. This is mitigated by using a 2:1 ratio of piperidine to aryl halide and adding catalytic amounts of iodine to suppress radical pathways.

Scalability and Industrial Considerations

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) for the coupling steps. Microwave-assisted Ullmann coupling reduces reaction times from 24 hours to 2 hours, enhancing throughput.

Purification Challenges

The polar nature of 2-(4-cyanopiperidin-1-yl)benzoic acid complicates crystallization. Silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1) is commonly employed, though preparative HPLC using C18 columns and acetonitrile/water mobile phases improves purity (>99%).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Cyanopiperidin-1-yl)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling a benzoic acid derivative with a 4-cyanopiperidine moiety. Key steps include:

- Nucleophilic substitution : Reacting 4-cyanopiperidine with a halogenated benzoic acid derivative (e.g., 2-bromobenzoic acid) under basic conditions (e.g., K₂CO₃/DMF, 80°C, 12 hours) .

- Catalytic optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

- Table 1 : Example Reaction Conditions and Yields

| Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Bromobenzoic acid | Pd(PPh₃)₄, DMF | 80 | 72 |

| 2-Chlorobenzoic acid | K₂CO₃, DMF | 100 | 58 |

Q. How should researchers approach the structural elucidation of 2-(4-Cyanopiperidin-1-yl)benzoic acid using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve the piperidine ring conformation and hydrogen-bonding networks .

- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and DEPT-135 experiments. Key signals:

- Benzoic acid protons: δ 8.0–8.3 ppm (aromatic), δ 12.5 ppm (COOH, broad) .

- Piperidine protons: δ 3.5–4.0 ppm (N-CH₂), δ 2.5–3.0 ppm (ring CH₂) .

- Mass spectrometry : Confirm molecular weight via HRMS (ESI⁺), expecting [M+H]⁺ at m/z 259.12 .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- Solubility validation : Compare DFT-calculated logP values with experimental shake-flask method results (e.g., in PBS pH 7.4) .

- pKa determination : Use potentiometric titration (e.g., GLpKa instrument) to verify computational predictions (e.g., ACD/Labs software) .

- Thermal stability : Cross-check DSC/TGA data (melting point, decomposition) with molecular dynamics simulations .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the metabolic stability of 2-(4-Cyanopiperidin-1-yl)benzoic acid in in vitro models?

- Methodological Answer :

- Liver microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites .

- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

Q. How can researchers systematically evaluate the potential off-target effects of 2-(4-Cyanopiperidin-1-yl)benzoic acid in kinase inhibition assays?

- Methodological Answer :

- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Measure ATP-competitive binding via luminescence .

- Selectivity scoring : Calculate Gini coefficients to quantify selectivity; values <0.2 indicate broad off-target activity .

- Structural modeling : Perform molecular docking (AutoDock Vina) against kinase X-ray structures (e.g., PDB 3POZ) to predict binding poses .

Q. What advanced chromatographic techniques are most suitable for analyzing degradation products of 2-(4-Cyanopiperidin-1-yl)benzoic acid under stressed conditions?

- Methodological Answer :

- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), 30% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24 hours .

- HPLC-MS analysis : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Detect degradants via Q-TOF-MS in positive ion mode .

- Table 2 : Example Degradation Products and Conditions

| Stress Condition | Major Degradant (m/z) | Proposed Structure |

|---|---|---|

| Acidic hydrolysis | 215.08 | Benzoic acid |

| Oxidative | 275.10 | N-Oxide derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.